Product packaging for Furo[3,4-b]quinoline-1,3-dione(Cat. No.:CAS No. 4945-42-0)

Furo[3,4-b]quinoline-1,3-dione

Cat. No.: B11900919
CAS No.: 4945-42-0
M. Wt: 199.16 g/mol
InChI Key: NLVZUORLSQCGFQ-UHFFFAOYSA-N
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Description

Furo[3,4-b]quinoline-1,3-dione (CAS 4945-42-0) is an important fused heterocyclic compound with the molecular formula C11H5NO3 and a molecular weight of 199.16 g/mol . This scaffold is of significant interest in medicinal and synthetic chemistry due to its unique structural features, which combine a quinoline core with a fused furan ring system . Its significance is underscored by its role as a key building block for the synthesis of more complex heterocyclic compounds, with potential applications in pharmaceutical development and material science . The compound serves as a versatile precursor in synthetic chemistry. Efficient synthesis methods have been developed, including a facile, one-pot synthesis of 1,3-dihydrofuro[3,4-b]quinoline derivatives from o-arylalkynyl quinoline-aldehydes using Na2S·9H2O via a domino reduction approach under mild conditions . Furthermore, environmentally friendly protocols utilizing a magnetically separable CuFe2O4 nanocatalyst in water have been established for the synthesis of tetrahydrofuro[3,4-b]quinoline-dione derivatives, offering excellent yields and short reaction times . Multi-component reactions also provide a convergent strategy to access this scaffold and its analogs efficiently . In pharmacological research, the this compound core is actively explored for its biological activities. Derivatives have been synthesized and evaluated for their antibacterial properties . The planar structure of the molecule allows it to intercalate into DNA, and certain analogs demonstrate potent cytotoxicity by inhibiting enzymes like tyrosyl-DNA phosphodiesterase 2 (TDP2), a key player in DNA repair pathways, thereby offering a potential mechanism for combating cancer . This makes it a promising scaffold for the development of new antineoplastic agents, particularly for sensitizing cancer cells to other chemotherapeutics . This product is intended for research purposes only and is not designated for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H5NO3 B11900919 Furo[3,4-b]quinoline-1,3-dione CAS No. 4945-42-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4945-42-0

Molecular Formula

C11H5NO3

Molecular Weight

199.16 g/mol

IUPAC Name

furo[3,4-b]quinoline-1,3-dione

InChI

InChI=1S/C11H5NO3/c13-10-7-5-6-3-1-2-4-8(6)12-9(7)11(14)15-10/h1-5H

InChI Key

NLVZUORLSQCGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C(=O)OC3=O

Origin of Product

United States

Synthetic Methodologies for Furo 3,4 B Quinoline 1,3 Dione and Analogous Systems

De Novo Synthesis Strategies for Furo[3,4-b]quinoline-1,3-dione Scaffolds

De novo synthesis provides a versatile approach to the this compound core, allowing for the introduction of a wide range of substituents. These methods often involve multicomponent reactions or cycloaddition strategies to assemble the complex framework in a convergent manner.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to form complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic operations and purification steps.

One-pot syntheses of furo[3,4-b]quinoline derivatives often utilize readily available starting materials. A notable example is the three-component reaction involving an aldehyde, an enamine or enaminone, and a cyclic 1,3-dicarbonyl compound like tetronic acid. researchgate.net This approach has been successfully employed to synthesize N-substituted furo[3,4-b]quinoline derivatives. researchgate.net The reaction can be carried out under microwave irradiation in glacial acetic acid without the need for a catalyst, offering advantages such as shorter reaction times, higher yields, and operational simplicity. researchgate.net

For instance, the reaction of an aldehyde, an enamineone, and tetronic acid proceeds efficiently to yield the desired furo[3,4-b]quinoline scaffold. researchgate.net This method has proven to be robust with a broad substrate scope. researchgate.net Similarly, related structures like tetrahydrofuro[3,4-b]quinoline-1,8(3H,4H)-diones can be synthesized through the condensation of benzaldehydes, 1,3-cyclohexanediones, and anilinolactones. researchgate.net

A plausible mechanism for the formation of certain furo[3,4-b]quinoline-1,5,10(3H)-trione derivatives involves a sequence of Knoevenagel condensation, Michael addition, hydrogen shift, and intramolecular cyclocondensation, ultimately leading to the final product through the loss of water molecules. nih.gov

Reactant 1Reactant 2Reactant 3ConditionsProductRef
AldehydeEnamineoneTetronic acidMicrowave, Glacial Acetic AcidN-substituted furo[3,4-b]quinoline derivatives researchgate.net
Benzaldehydes1,3-CyclohexanedionesAnilinolactonesCuFe2O4, WaterTetrahydrofuro[3,4-b]quinoline-1,8(3H,4H)-diones researchgate.net
Aryl AldehydesDimedoneβ-KetoestersFe3O4 MNPs, Solvent-freePolyhydroquinolines nih.gov
2-Aminoaryl ketones1,3-Dicarbonyl compounds-Fe3O4-IL-HSO4, Solvent-freePolysubstituted quinolines nih.gov

Brønsted acids are effective catalysts for various annulation reactions leading to quinoline (B57606) and related heterocyclic systems. For example, triflic acid (TfOH) has been used to catalyze the cyclization of N-alkylanilines with alkynes or alkenes under metal-free and solvent-free conditions, using oxygen as an oxidant, to produce quinolines in high yields. tandfonline.com While this specific example does not directly yield the this compound core, the principle of Brønsted acid-catalyzed cyclization is a relevant strategy in quinoline synthesis.

Another instance involves the use of trifluoroacetic acid (TFA) in chloroform (B151607) under microwave irradiation to promote the synthesis of 3,4-cyclopentane-quinoline-3-ones from indolyl-one precursors. tandfonline.com Furthermore, a metal-free and Brønsted acid-promoted method has been developed for the production of these compounds. tandfonline.com

ReactantsCatalystConditionsProductYieldRef
N-Alkyl anilines, Alkynes/AlkenesTriflic Acid (TfOH)120 °C, 24 h, O2Quinolinesup to 83% tandfonline.com
Indolyl-oneTrifluoroacetic Acid (TFA)Microwave, 100°C, 30 min, Chloroform3,4-Cyclopentane-quinoline-3-ones68-99% tandfonline.com
One-Pot Reaction Protocols

Cycloaddition-Based Syntheses

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic and heterocyclic systems. These reactions offer excellent control over stereochemistry and regiochemistry.

The Povarov reaction, a type of [4+2] cycloaddition, is a well-established method for synthesizing tetrahydroquinoline derivatives. This reaction typically involves the condensation of an aromatic amine, an aldehyde, and an activated alkene. An intramolecular version of the Povarov reaction has been utilized to construct fused nitrogen-containing heterocycles. nih.gov For example, pyrrolo[3,4-b]quinolines have been synthesized in excellent yields through the reaction of N-propargyl aldehydes derived from α-amino acids with various substituted anilines in the presence of BF₃·OEt₂. nih.gov

The proposed mechanism involves the formation of an imine intermediate, which then undergoes an intramolecular [4+2] cycloaddition to form a dihydroquinoline that subsequently aromatizes. researchgate.net This strategy has been applied to the synthesis of a series of pyrrolo[3,4-b]quinolines. nih.gov

ReactantsCatalystProductYieldRef
N-Propargyl aldehydes, Substituted anilinesBF₃·OEt₂Pyrrolo[3,4-b]quinolinesExcellent nih.gov

The intramolecular Diels-Alder (IMDA) reaction is a highly efficient strategy for the synthesis of complex polycyclic systems. In the context of furo[3,4-b]quinoline synthesis, this approach has been explored for related furo-fused heterocycles. For instance, the synthesis of the octahydropyrrolo[3,2,1-ij]quinoline ring system, found in aspidosperma alkaloids, has been achieved via an IMDA reaction of an amido-substituted furan (B31954) across a tethered indole (B1671886) π-bond. researchgate.net

Model studies have been conducted on the Cu(II)- or Rh(II)-catalyzed carbenoid cyclization/cycloaddition cascade of α-diazo indolo amido esters. nih.gov The reaction of an α-diazo indolo diester with a tethered oxa-pentenyl side chain leads to a reactive benzo[c]furan intermediate, which then undergoes a [4+2]-cycloaddition across the tethered π-bond. nih.gov However, the geometric constraints of the furo[3,4-b]indole system can sometimes hinder the desired cycloaddition. researchgate.net The incorporation of an additional carbonyl group on the nitrogen atom of the tethered alkenyl diazo amido indolo ester appears to facilitate the reaction by improving orbital overlap. researchgate.netnih.gov

Reactant TypeCatalystIntermediateReaction TypeProductRef
α-Diazo indolo diester with oxa-pentenyl side chainCu(II)Benzo[c]furanCarbenoid cyclization/[4+2] cycloadditionPolycyclic system nih.gov
Amido-substituted furan with tethered indole--Intramolecular Diels-AlderOctahydropyrrolo[3,2,1-ij]quinoline researchgate.net
1,3-Dipolar Cycloaddition Strategies

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.org This reaction involves the concerted, pericyclic addition of a 1,3-dipole to a dipolarophile, such as an alkene or alkyne, to form a five-membered heterocycle. organic-chemistry.org While direct synthesis of the this compound core via a single 1,3-dipolar cycloaddition is not commonly reported, this strategy is instrumental in building precursors or analogous systems. For instance, the cycloaddition of nitrones to 2-(2-oxoindoline-3-ylidene)acetates has been shown to produce functionalized spiroisoxazolidines, which are valuable intermediates in heterocyclic synthesis. mdpi.com The reversibility of this reaction can allow for control over diastereoselectivity. mdpi.com

In the context of related fused systems, intramolecular 1,3-dipolar cycloadditions have been employed. Model studies on the synthesis of the alkaloid scandine (B12325887) involved a copper(II)- or rhodium(II)-catalyzed carbenoid cyclization/cycloaddition cascade of α-diazo indolo amido esters. nih.gov This reaction generates a reactive benzo[c]furan intermediate that can undergo a subsequent [4+2]-cycloaddition. nih.gov The success of such intramolecular cycloadditions is highly dependent on the geometry and electronic nature of the tethered π-system. nih.gov

Cyclocondensation and Intramolecular Cyclization Reactions

Cyclocondensation and intramolecular cyclization reactions represent a cornerstone in the synthesis of furo[3,4-b]quinoline-1,3-diones and related heterocyclic systems. These methods involve the formation of the furan and quinoline rings through a series of condensation and ring-closing steps.

Formation of the Furan Ring System (e.g., Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a classic and widely used method for the preparation of furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by acid and proceeds through the protonation of one carbonyl group, followed by nucleophilic attack from the enol of the other carbonyl, and subsequent dehydration to form the furan ring. wikipedia.orgalfa-chemistry.com While traditionally requiring harsh conditions, modern variations have introduced milder catalysts and conditions, including microwave assistance, expanding the scope of the reaction. organic-chemistry.org

Although direct application to this compound is not explicitly detailed, the Paal-Knorr synthesis is a fundamental strategy for constructing the furan moiety in related fused systems. For example, the synthesis of 3-methylthio-2,5-diaryl furans has been achieved through a domino process involving the reduction of a double bond followed by a Paal-Knorr furan synthesis. acs.org

A more direct approach to the furo[3,4-b]quinoline core involves the intramolecular cyclization of appropriately substituted quinoline precursors. For instance, the mild acidic hydrolysis of 2-(1-ethoxyalkoxy)-3-cyanoquinolines leads to the formation of 3,3-dialkylfuro[3,4-b]quinolinones in high yields. acs.org This reaction proceeds via the removal of the acetal (B89532) protecting group, followed by the intramolecular cyclization of the resulting hydroxyl group onto the cyano function. acs.org

Construction of the Quinoline Moiety

The synthesis of the quinoline ring is a critical step in building the furo[3,4-b]quinoline framework. Numerous methods exist for quinoline synthesis, often involving cyclocondensation reactions. For example, multicomponent reactions provide an efficient route to highly substituted quinolines. A one-pot, three-component reaction of an aromatic aldehyde, tetronic acid, and an amine can lead to the formation of furo[3,4-b]indeno[2,1-f]quinolin-1-one derivatives under microwave irradiation. tandfonline.com Similarly, furo[3,4-b]quinoline-1,5,10(3H)-triones have been synthesized through a four-component reaction involving 1,4-naphthoquinone (B94277) and substituted benzaldehydes, proceeding via Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation. nih.gov

Another strategy involves the cyclization of α-benzyl β-keto ester derivatives, which can be formed from Morita-Baylis-Hillman adducts, to yield 2,3-disubstituted quinolines. organic-chemistry.orgthieme-connect.com Furthermore, the reaction of 3-substituted 3-(2-haloarylamino)prop-2-enoates under palladium catalysis and carbon monoxide pressure results in the formation of 1,4-dihydro-4-oxo-quinoline-3-carboxylates. researchgate.net

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficiency, selectivity, and functional group tolerance. The synthesis of furo[3,4-b]quinoline-1,3-diones and their analogues has significantly benefited from the development of transition metal-catalyzed reactions.

Transition Metal Catalysis

Transition metals, particularly palladium, have proven to be versatile catalysts for the construction of the furo[3,4-b]quinoline skeleton. These catalysts can facilitate a variety of bond-forming reactions, including C-C and C-heteroatom bond formations, which are essential for the assembly of this heterocyclic system. For instance, palladium-catalyzed carbonylation strategies have been developed for the selective synthesis of related isoquinoline-1,3(2H,4H)-diones. researchgate.net Zirconium-based catalysts have also been employed in the synthesis of spiro[furo[3,4-b]quinolones] through three-component reactions. nih.gov

Palladium-Mediated Transformations (e.g., Sonogashira, Suzuki, Heck Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools in the synthesis of complex organic molecules, including quinoline derivatives that can serve as precursors to furo[3,4-b]quinolines.

The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, is a prominent method for forming C(sp²)-C(sp) bonds. researchgate.netlibretexts.org This reaction has been utilized in domino processes to synthesize quinoline derivatives. For example, the palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes, followed by cyclization, yields substituted quinolines. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org The Sonogashira coupling has also been applied to the synthesis of alkynyl derivatives of quinoline-5,8-diones from 6,7-dibromoquinoline-5,8-dione (B3062177) and various terminal alkynes, achieving good to excellent yields. ajouronline.com

The Suzuki reaction , which involves the cross-coupling of an organoboron compound with an organohalide, is another key palladium-catalyzed transformation. While direct examples for the synthesis of the target compound are not prevalent in the provided context, iodo-substituted pyrano[4,3-b]quinolines, formed via electrophilic iodocyclization of 2-alkynylquinoline-3-carboxaldehydes, can be further functionalized using Suzuki reactions. chim.it

The Heck reaction , which couples an unsaturated halide with an alkene, provides an efficient route to substituted quinolines. organic-chemistry.orgthieme-connect.com A modified Larock method utilizes a Heck reaction of 2-bromoanilines and allylic alcohols to synthesize substituted quinolines in a one-pot procedure. acs.org Another approach involves the palladium-catalyzed Heck reaction of (het)aryl-substituted Morita-Baylis-Hillman adducts with 2-iodoaniline, followed by cyclization to form 2,3-disubstituted quinolines. organic-chemistry.orgthieme-connect.com The reaction conditions, such as the choice of solvent and base, have been optimized to achieve high yields. organic-chemistry.org

The following table summarizes some examples of palladium-catalyzed reactions used in the synthesis of quinoline precursors.

ReactionStarting MaterialsCatalyst SystemProductYield (%)
Sonogashira Coupling/Cyclization Benzimidoyl chlorides, 1,6-enynesPd(PPh₃)₂Cl₂, CuI, Et₃NSubstituted QuinolinesModerate to Excellent
Heck Reaction/Cyclization Morita-Baylis-Hillman adducts, 2-iodoanilinePd(OAc)₂, DABCO2,3-Disubstituted Quinolinesup to 84%
Modified Larock (Heck Reaction) 2-Bromoanilines, Allylic alcoholsNot specifiedSubstituted QuinolinesNot specified
Rhodium-Catalyzed Cascade Reactions

Organocatalytic Methodologies (e.g., Bifunctional Quinine (B1679958)/Squaramide Organocatalysis)

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metal catalysts. Bifunctional organocatalysts, such as those derived from quinine and squaramide, are particularly effective. These catalysts possess both a Brønsted base (quinine moiety) and a hydrogen-bond donor (squaramide moiety) site, enabling the simultaneous activation of two different reactants. metu.edu.tr

While direct synthesis of this compound using this method is not explicitly detailed, analogous applications demonstrate its potential. For example, quinine/squaramide organocatalysts have been successfully used in the enantioselective synthesis of 2,3-dihydrofurans through a domino Michael/SN2 reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds. dntb.gov.uarsc.org This approach offers significant advantages, including short reaction times (1-6 hours) and operation at room temperature, while achieving high diastereoselectivity and enantioselectivity (up to 97% ee). rsc.org

The principle involves the squaramide moiety activating the electrophile (e.g., α,β-unsaturated ketone) via hydrogen bonding, while the quinine's tertiary amine deprotonates the nucleophile (e.g., 3-hydroxyoxindole). This dual activation facilitates highly stereocontrolled bond formation. oaepublish.com Such strategies have been applied to construct complex spirocyclic systems, including spiro[benzolactone-tetrahydroquinoline] hybrids, with excellent yields and stereoselectivities. oaepublish.com

Nanocatalysis in this compound Synthesis

Nanocatalysis offers advantages such as high catalytic activity, large surface area, and ease of catalyst recovery and reusability. bioline.org.br

A notable application is the synthesis of tetrahydrofuro[3,4-b]quinoline-1,8(3H,4H)-diones using a magnetically separable CuFe₂O₄ nanocatalyst. researchgate.net This method involves a one-pot condensation reaction of benzaldehydes, 1,3-cyclohexanediones, and anilinolactones in water. The use of the CuFe₂O₄ nanocatalyst leads to excellent isolated yields, short reaction times, and a simple workup procedure, aligning with green chemistry principles. researchgate.netresearchgate.net The catalyst can be easily recovered using a permanent magnet and reused multiple times without a significant loss in activity.

Similarly, nano-ZrO₂ has been shown to be a highly active and recyclable catalyst for the one-pot synthesis of spiro[furo[3,4-b]quinoline] derivatives. nih.gov

Modern Techniques and Green Chemistry Principles in Synthesis

Ultrasound irradiation (sonochemistry) has been recognized as a green and efficient technique for accelerating organic reactions. rsc.org The physical phenomenon of acoustic cavitation generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and often higher yields. mdpi.com

This technique has been successfully applied to the synthesis of quinoline derivatives. For example, the ultrasound-assisted synthesis of 4-alkoxy-2-methylquinolines was achieved in just 15 minutes with satisfactory yields (45–84%) and high purity, significantly reducing the reaction time compared to conventional heating methods. mdpi.com Similarly, the synthesis of hybrid quinoline-imidazole derivatives under ultrasound irradiation demonstrated outstanding benefits in terms of reaction time, energy consumption, and yields. rsc.org The synthesis of various quinoline derivatives has been achieved using catalysts like SnCl₂·2H₂O under ultrasound irradiation in water, further highlighting the green aspects of this methodology. nih.gov

In the context of furo[3,4-b]quinoline systems, a one-pot reaction to synthesize furo[3,4-b]pyrazolo[4,3-f]quinolinones was achieved using copper catalysis under ultrasonic irradiation, demonstrating the synergy between modern catalytic methods and activation techniques. beilstein-journals.org

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of 4-alkoxy-6-methoxy-2-methylquinolines

Method Reaction Time Yield Purity Reference
Conventional Stirring 18 hours 49-95% - mdpi.com
Ultrasound-Assisted 15 minutes 45-84% ≥95% mdpi.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient production of quinoline derivatives, including the furo[3,4-b]quinoline framework. benthamdirect.comrsc.org This method significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. benthamdirect.comnih.gov

One notable approach involves a three-component reaction of an aldehyde, an enaminone, and tetronic acid in glacial acetic acid under microwave irradiation without a catalyst. researchgate.net This protocol is lauded for its short reaction times, high yields, cost-effectiveness, and operational simplicity. researchgate.net For instance, the synthesis of N-substituted furo[3,4-b]quinoline derivatives has been successfully achieved using this method. researchgate.net

Furthermore, microwave irradiation has been employed in the synthesis of various quinoline-based hybrids. A catalyst-free, one-pot, three-component procedure for creating dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore utilizes microwave heating of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF. acs.org This method highlights the versatility of MAOS in generating diverse and complex heterocyclic systems. rsc.orgacs.org

The synthesis of furo[3,4-b]indeno[2,1-f]quinolin-1-one derivatives has also been accomplished through a microwave-assisted condensation of an aromatic aldehyde, tetronic acid, and 9H-fluoren-2-amine in the presence of glacial acetic acid, achieving high yields in just 15 minutes. tandfonline.com In contrast, using conventional solvents like water and glycol resulted in significantly lower yields. tandfonline.com

The advantages of MAOS are further demonstrated in the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones through a two-phase cascade reaction between isatins and β-ketoamides. nih.gov This microwave-assisted approach offers rapid synthesis, mild reaction conditions, high yields, and easy product separation. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoline Derivatives
ReactionConditionsReaction TimeYieldReference
Synthesis of 7-amino-8-methylquinolineConventional HeatingNot specifiedNot improved over MAOS nih.gov
Synthesis of 7-amino-8-methylquinolineMicrowave-AssistedSignificantly reduced- nih.gov
Synthesis of quinoline-4-carboxylic acidsMicrowave Irradiation10 min94% (for ethyl 2-phenylquinoline-4-carboxylate) tandfonline.com
Synthesis of 1,4-dihydroquinolinesConventional Heating (Ethanol, reflux)6 h79% rsc.org
Synthesis of 1,4-dihydroquinolinesMicrowave-Assisted (Ethanol, 110 °C)10 min92% rsc.org
Synthesis of furo[3,4-b]indeno[2,1-f]quinolin-1-one derivativesMicrowave-Assisted (Glacial acetic acid)15 min79-88% tandfonline.com
Synthesis of furo[3,4-b]indeno[2,1-f]quinolin-1-one derivativesConventional Heating (Water or Glycol)Not specified12-35% tandfonline.com

Solvent-Free and Aqueous Reaction Conditions

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes for quinoline derivatives under solvent-free or in aqueous media. tandfonline.comresearchgate.netacs.org These approaches minimize the use of hazardous organic solvents, leading to more environmentally benign processes.

An efficient and direct procedure for the synthesis of benzo[h]-indeno[1,2-b]-quinoline derivatives has been developed using a three-component condensation of aldehydes, naphthalen-1-amine, and 1,3-indandione (B147059) in the presence of L-proline as a catalyst in aqueous media. researchgate.net This method has been shown to be effective, although solvent-free conditions for the same reaction yielded only trace amounts of the product. researchgate.net The use of an aqueous ethanol (B145695) mixture has also proven successful in the synthesis of pyrazolo[3,4-b]quinoline derivatives, highlighting the utility of water as a reaction medium. tandfonline.com

A notable base-free and solvent-free methodology was developed for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at room temperature. acs.org This protocol boasts a wide substrate scope, excellent to quantitative yields, short reaction times (1–8 minutes), and operational simplicity, with the added benefit of a reusable reaction medium and avoidance of chromatographic purification. acs.org

Solvent-free conditions have also been successfully applied in the synthesis of poly-hydro quinoline derivatives using gadolinium triflate as a reusable catalyst in a Hantzsch reaction. tandfonline.com Similarly, a one-pot, four-component reaction of aromatic aldehydes, Meldrum's acid, dimedone, and ammonium (B1175870) acetate (B1210297) has been carried out under solvent-free conditions using a silica-based sulfonic acid catalyst to produce 2,5-dioxo-1,2,3,4,5,6,7,8-tetrahydroquinoline derivatives in good to excellent yields. tandfonline.com

Table 2: Synthesis of Quinoline Derivatives under Solvent-Free and Aqueous Conditions
ProductCatalyst/ConditionsSolventYieldReference
Benzo[h]-indeno[1,2-b]-quinoline derivativesL-prolineAqueous mediaNot specified researchgate.net
Benzo[h]-indeno[1,2-b]-quinoline derivativesL-prolineSolvent-freeTrace researchgate.net
Pyrazolo[3,4-b]quinoline derivativesPolyethylene (B3416737) glycol (PEG)-400Water76-92% tandfonline.com
Functionalized quinolin-2(1H)-onesBase-free, room temperatureAqueousExcellent to quantitative acs.org
Poly-hydro quinoline derivativesGadolinium triflateSolvent-free83-89% tandfonline.com
2,5-dioxo-1,2,3,4,5,6,7,8-tetrahydroquinoline derivativesSilica-based sulfonic acidSolvent-free35-96% tandfonline.com

Asymmetric Synthesis and Enantioselective Access to this compound Derivatives

The development of asymmetric methods to access chiral this compound derivatives and related systems is a critical area of research, driven by the stereospecific requirements of many biologically active molecules.

Control of Enantioselectivity and Diastereoselectivity

Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of quinoline-based compounds often relies on the use of chiral catalysts or auxiliaries. A significant breakthrough has been the highly enantioselective hydrogenation of quinoline derivatives using an [Ir(COD)Cl]2/(R)-MeO-Biphep/I2 system. nih.gov This method provides an efficient route to optically active tetrahydroquinolines with up to 96% enantiomeric excess (ee). nih.gov

Another successful strategy involves the copper-catalyzed alkynylation of quinolones. acs.org The use of a copper bis(oxazoline) catalyst allows for the highly enantioselective facial selective dearomatization of in situ generated quinolinium triflates, leading to dihydroquinolones with high enantiocontrol. acs.org This protocol is robust, features low catalyst loading, and has a broad substrate scope. acs.org

The synthesis of chiral tetrahydroquinoline alkaloids has also been achieved with high diastereoselectivity through the addition of a Grignard reagent to N-tert-butanesulfinyl imines. researchgate.net Furthermore, organocatalysis has been employed for the asymmetric synthesis of functionalized 3,4-dihydropyrans, which can be precursors to quinoline-fused systems. au.dk The initial Michael addition of a 1,3-cycloalkanedione to an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst sets the stereochemistry for the subsequent cyclization. au.dk

Mechanistic Elucidation of Furo 3,4 B Quinoline 1,3 Dione Formation Pathways

Investigation of Reactive Intermediates

The formation of furo[3,4-b]quinoline-1,3-diones often proceeds through a series of transient, highly reactive species. The nature of these intermediates dictates the course of the reaction and the stereochemical outcome.

The generation of iminium ions is a pivotal step in several synthetic routes toward furo[3,4-b]quinoline-1,3-diones. These electrophilic species are typically formed from the reaction of an amine with a carbonyl compound, often facilitated by a catalytic amount of acid. The reactivity of the iminium intermediate is central to the carbon-carbon bond-forming events that construct the quinoline (B57606) framework.

In one notable example, the synthesis of furo[3,4-b]quinoline-1,3-dione derivatives can be initiated by the reaction of an aniline (B41778) with an aldehyde, leading to the in situ formation of an iminium ion. This species then undergoes a subsequent intramolecular cyclization, a key step in assembling the heterocyclic core. The electrophilicity of the iminium carbon is a critical factor driving this cyclization process.

Metal-carbenoid intermediates, particularly those derived from rhodium catalysts, have been implicated in the synthesis of complex heterocyclic systems. While direct evidence for their involvement in the mainstream synthesis of the parent this compound is not extensively documented, their role in the formation of related structures suggests potential applicability.

These intermediates are typically generated from diazo compounds in the presence of a metal catalyst, such as rhodium(II) acetate (B1210297). The resulting metal-carbenoid is a versatile species capable of undergoing a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation. In the context of furo[3,4-b]quinoline synthesis, a plausible pathway could involve the intramolecular reaction of a suitably functionalized precursor bearing a diazo group, where the generated carbenoid is trapped by a nucleophilic portion of the molecule to forge a new ring.

The strategic use of reactive intermediates like isobenzofurans and the rearrangement of vinylidenecyclopropane analogs represent advanced methodologies in heterocyclic synthesis. Isobenzofurans, which are highly reactive dienes, can participate in Diels-Alder reactions to construct polycyclic systems. Their transient nature requires in situ generation, often from stable precursors.

Vinylidenecyclopropanes are known to undergo thermally or metal-induced rearrangements to form various cyclic structures. The strain inherent in the three-membered ring and the presence of the exocyclic double bond make these compounds versatile building blocks. A hypothetical pathway to a this compound could involve the rearrangement of a vinylidenecyclopropane to a reactive cyclopentenone intermediate, which then participates in subsequent annulation reactions.

Anion Relay Chemistry (ARC) is a powerful strategy that enables the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single, uninterrupted sequence. This methodology relies on the generation of an initial anionic species that triggers a cascade of bond-forming events, with the negative charge being relayed through the molecule to a final, thermodynamically stable position.

In the context of this compound synthesis, an ARC approach could be envisioned to commence with the deprotonation of an acidic C-H bond, generating a carbanion. This anion could then engage in an intramolecular conjugate addition, with the resulting enolate being relayed to another position to facilitate a subsequent cyclization or condensation reaction, ultimately leading to the desired heterocyclic product. This strategy offers a high degree of control over the stereochemical outcome of the reaction.

Role of Isobenzofuran and Vinylidenecyclopropane Analogs

Proposed Reaction Mechanisms for this compound Synthesis

Based on the understanding of the reactive intermediates discussed above, several plausible nonradical reaction mechanisms for the formation of the this compound ring system can be proposed.

A prominent nonradical pathway for the synthesis of furo[3,4-b]quinoline-1,3-diones involves a domino reaction sequence. A plausible mechanism commences with the Knoevenagel condensation of an aniline with a suitable dicarbonyl compound, such as a derivative of Meldrum's acid. This initial condensation is followed by an intramolecular cyclization, which can be viewed as an intramolecular Friedel-Crafts-type reaction, to form the quinoline ring. Subsequent tautomerization and lactonization steps would then lead to the final this compound product.

Another viable nonradical mechanism involves a multicomponent reaction strategy. For instance, the reaction of an aniline, an aldehyde, and a cyclic anhydride (B1165640) in the presence of a catalyst could proceed through the formation of an N-acylimminium ion intermediate. This highly electrophilic species would then be susceptible to intramolecular attack by an enol or enolate derived from the anhydride moiety, leading to the construction of the core structure in a highly convergent manner. The reaction conditions, including the choice of solvent and catalyst, would play a crucial role in directing the reaction toward the desired product and minimizing the formation of side products.

Cascade and Domino Processes

The synthesis of the furo[3,4-b]quinoline scaffold is often achieved through elegant and efficient cascade or domino reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly convergent and atom-economical approach. researchgate.netacs.org Such multi-component reactions are valued for their ability to rapidly construct complex molecular architectures from simple starting materials. smolecule.comresearchgate.net

One prominent domino strategy involves the reaction of tetronic acid with various components. For instance, novel aryl-4,11-dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-trione derivatives have been prepared through a microwave-assisted domino reaction of tetronic acid, 2-hydroxy-1,4-naphthoquinone, benzaldehydes, and ammonium (B1175870) acetate in glacial acetic acid. nih.gov This sequence typically involves a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclocondensation, culminating in the loss of water to yield the final fused heterocyclic system. nih.gov Similarly, N-substituted furo[3,4-b]quinoline derivatives can be synthesized via a three-component reaction between an aldehyde, an enamine-one, and tetronic acid under microwave irradiation, which offers advantages like shorter reaction times and higher yields. researchgate.net The versatility of these domino reactions allows for the synthesis of a diverse range of derivatives, including bis-heterocyclic compounds and fused heterocycles. researchgate.net

Another example is the pseudo-five-component reaction promoted by triethylamine, where aromatic aldehydes react with four molecules of 1,3-indanedione. acs.org Mechanistic studies suggest this transformation proceeds through a base-catalyzed cyclotrimerization of 1,3-indanedione, which forms a reactive diene intermediate. acs.org This intermediate then undergoes a Diels-Alder reaction with an in-situ generated 2-arylidene-1,3-indanedione, which acts as the dienophile, to construct a complex polycyclic structure. acs.org

Table 1: Examples of Domino Reactions for Furo[3,4-b]quinoline Synthesis
ReactantsCatalyst/SolventConditionsProduct TypeReference
Tetronic acid, 2-hydroxy-1,4-naphthoquinone, benzaldehydes, ammonium acetateGlacial Acetic AcidMicrowave, 120 °CAryl-4,11-dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-triones nih.gov
Aldehyde, enamine-one, tetronic acidGlacial Acetic AcidMicrowaveN-substituted furo[3,4-b]quinoline derivatives researchgate.net
Aromatic aldehydes, 1,3-indanedioneTriethylamine/Ethanol (B145695)RefluxPolycyclic bicyclo[2.2.2]octane derivatives acs.org
9-phenylthis compound, benzohydrazidesTriethylamine/TolueneRefluxN-(1,3-dioxo-9-phenyl-1H-pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides tandfonline.comtandfonline.com

**3.3. Experimental Methods for Mechanistic Studies

Control experiments are fundamental to elucidating the reaction mechanisms for the formation of furo[3,4-b]quinoline derivatives. By systematically altering reaction components and conditions, researchers can isolate the roles of specific reagents and intermediates.

In the synthesis of furo[3,4-b]quinolinones from quinolines and cyanopropargylic alcohols, a series of control experiments were crucial. acs.org A key proposed step is the hydrolysis of an intermediate, 2-(1-ethoxyalkoxy)-3-cyanoquinolines, followed by intramolecular cyclization. acs.org To verify this pathway, the intermediate was subjected to mild acidic hydrolysis (7% aqueous HCl in acetone (B3395972) at room temperature), which successfully afforded the target 3,3-dialkylfuro[3,4-b]quinolinones in high yields (up to 98%). acs.org This experiment confirmed that the difunctionalized quinoline is a direct precursor to the final product. acs.org Furthermore, a one-pot, two-step synthesis was implemented, where the initial functionalization of quinoline was followed by the acid-mediated cyclization in the same vessel, lending further support to the proposed sequence of events. acs.org

Table 2: Control Experiments in Furo[3,4-b]quinolinone Synthesis
ExperimentConditionsObservationConclusionReference
Hydrolysis of isolated 2-(1-ethoxyalkoxy)-3-cyanoquinoline7% aqueous HCl, Acetone, 20–25 °CFormation of furo[3,4-b]quinolinone in up to 98% yield.Confirms the intermediate role of the cyanoquinoline and the viability of the hydrolysis/cyclization step. acs.org
One-pot, two-step synthesis from quinoline and cyanopropargylic alcohol acetal (B89532)Step 1: KOH/H₂O/MeCN, 55–60 °C. Step 2: Acidic workup.Successful formation of the final furo[3,4-b]quinolinone product.Demonstrates the feasibility of a sequential cascade process in a single pot. acs.org

Spectroscopic techniques are indispensable for tracking the progress of reactions that form furo[3,4-b]quinoline-1,3-diones and for characterizing the structures of all intermediates and final products. Infrared (IR) spectroscopy, along with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), are the primary tools used.

IR spectroscopy is particularly useful for identifying key functional groups. For example, in the conversion of a precursor to a pyrrolo[3,4-b]quinoline-1,3-dione derivative, the characteristic C=O stretching frequencies of the dione (B5365651) functionality appear in the range of 1705-1799 cm⁻¹. tandfonline.comnih.gov The disappearance of reactant signals, such as the cyano (C≡N) stretch around 2226 cm⁻¹ in a precursor, and the appearance of the lactone carbonyl peak around 1760 cm⁻¹ in the furo[3,4-b]quinolinone product, provide clear evidence of the transformation. acs.org

¹H and ¹³C NMR spectroscopy provide detailed structural information. For instance, in the characterization of 3,3-dimethylfuro[3,4-b]quinolin-1(3H)-one, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the quinoline core and a distinct singlet at 1.79 ppm for the two methyl groups. acs.org Similarly, ¹³C NMR spectra confirm the presence of carbonyl carbons and other key structural elements, with typical signals for the C=O groups appearing at δ > 160 ppm. nih.govmdpi.com By taking samples at various time points, NMR can monitor the consumption of starting materials and the formation of products, providing kinetic insights into the reaction mechanism.

Table 3: Key Spectroscopic Data for Furo[3,4-b]quinoline Derivatives
TechniqueCompound/Functional GroupCharacteristic SignalReference
IRLactone C=O in Furo[3,4-b]quinolinone~1760 cm⁻¹ acs.org
IRImide C=O in Pyrrolo[3,4-b]quinoline-1,3-dione~1705-1799 cm⁻¹ tandfonline.com
¹H NMRGem-dimethyl group in 3,3-Dimethylfuro[3,4-b]quinolin-1(3H)-oneSinglet at ~1.79 ppm acs.org
¹³C NMRC=O groups in Pyrrolo[3,4-c]quinoline-1,3-dionesδ = 168.06, 168.33 ppm nih.gov

Control Experiments

Computational Approaches to Reaction Mechanism Understanding

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the reaction mechanisms of complex organic transformations, including the formation of heterocyclic systems like furo[3,4-b]quinolines. nih.govmdpi.com By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for the mapping of the potential energy surface of a reaction. This provides critical insights into reaction feasibility, pathways, and selectivity. bohrium.com

In the context of heterocyclic synthesis, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to locate and characterize the geometry of transition states. nih.govbohrium.com The calculated activation energy (the energy difference between the transition state and the reactants) can predict the kinetic favorability of a proposed mechanistic step. For example, in multi-step cascade reactions, DFT can help determine the rate-limiting step and explain observed regioselectivity or stereoselectivity by comparing the activation barriers of competing pathways.

Furthermore, analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the electronic nature of the reacting species. mdpi.com The energy gap between HOMO and LUMO provides information about the chemical reactivity and stability of molecules involved in the formation of the furo[3,4-b]quinoline core. mdpi.com While specific DFT studies detailing the transition states for this compound formation are not extensively documented in the provided sources, the application of this methodology to analogous furo- and quinoline-containing systems is well-established for understanding their structural and electronic properties. nih.govmdpi.combohrium.com

Molecular Dynamics (MD) simulations offer a complementary computational approach to DFT, providing insights into the dynamic aspects of a reaction over time. nih.gov While DFT is excellent for stationary points on a potential energy surface, MD simulations can model the explicit movement of atoms, including solvent molecules, allowing for the study of conformational changes, solvent effects, and the stability of reaction intermediates. nih.govmdpi.com

For reactions leading to this compound, MD simulations could be used to explore several key aspects of the mechanism. For instance, in the final intramolecular cyclization step, simulations could model the conformational flexibility of the precursor and identify the most favorable geometry for the ring-closing event. The stability of key intermediates, such as those formed during a cascade reaction, can be assessed by running simulations and analyzing their structural integrity over time. mdpi.com

MD simulations are particularly valuable for understanding the role of the solvent, which can be crucial in multi-component reactions. By explicitly including solvent molecules, one can observe how they interact with the reacting species, potentially stabilizing transition states or intermediates through hydrogen bonding or other non-covalent interactions. nih.gov Analysis of the simulation trajectory, using metrics like the Root Mean Square Deviation (RMSD), can reveal the stability of reactant-catalyst complexes or enzyme-inhibitor complexes in related biological studies. nih.govmdpi.com This information is vital for optimizing reaction conditions and understanding the factors that govern reaction efficiency and selectivity.

Computational and Theoretical Investigations of Furo 3,4 B Quinoline 1,3 Dione Electronic Structure and Reactivity

Electronic Structure Properties and Orbital Interactions

The arrangement of electrons within a molecule dictates its physical and chemical properties. For Furo[3,4-b]quinoline-1,3-dione, understanding its electronic structure is key to predicting its behavior in chemical reactions and its potential applications in materials science, such as in organic electronics. smolecule.com

Molecular orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized over the electron-rich quinoline (B57606) ring system, while the LUMO is likely to be centered on the electron-deficient furan-1,3-dione moiety. This separation of frontier orbitals suggests a propensity for intramolecular charge transfer upon electronic excitation.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.3
HOMO-LUMO Gap4.2

Note: The values presented in this table are hypothetical and are intended to be representative of typical values obtained from DFT calculations for similar organic molecules.

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms (nitrogen and oxygen) with varying electronegativities. Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and interactions between orbitals. researchgate.net

In this compound, the oxygen atoms of the dione (B5365651) group and the nitrogen atom in the quinoline ring are expected to carry partial negative charges, making them potential sites for electrophilic attack. Conversely, the adjacent carbonyl carbons and specific carbons in the quinoline ring would exhibit partial positive charges, rendering them susceptible to nucleophilic attack. smolecule.com

Molecular Orbital Analysis

Reactivity Predictions and Selectivity Profiling

Computational modeling can predict how this compound will behave in chemical reactions, including where reactions are most likely to occur (regioselectivity) and the spatial arrangement of the products (stereoselectivity).

The non-uniform charge distribution and the nature of the frontier orbitals in this compound suggest that it will exhibit specific regioselectivity in its reactions. For instance, in nucleophilic substitution reactions, the nucleophile is predicted to attack the electrophilic sites, such as the carbonyl carbons. smolecule.com Condensation reactions with various nucleophiles are also anticipated, leading to the formation of more complex heterocyclic structures. smolecule.com

Stereoselectivity can be modeled by examining the transition states of potential reaction pathways. The steric hindrance and electronic interactions in the transition state determine which stereoisomer is favored.

Frontier Molecular Orbital (FMO) theory is a fundamental application of MO theory for predicting the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the HOMO of one reactant and the LUMO of another. numberanalytics.com

In the context of this compound, FMO theory can be used to rationalize its reactivity in various transformations. For example, in a reaction with an electron-rich species (a nucleophile), the interaction will be primarily between the HOMO of the nucleophile and the LUMO of this compound. The regions of the molecule where the LUMO has the largest lobes will be the most reactive sites for nucleophilic attack. Conversely, in reactions with electron-deficient species (electrophiles), the HOMO of this compound will be the key orbital, and the sites with the highest HOMO density will be the most susceptible to electrophilic attack.

Table 2: Predicted Reactive Sites in this compound Based on FMO Theory

Reaction TypeKey Orbital on this compoundPredicted Reactive Sites
Nucleophilic AttackLUMOCarbonyl carbons, specific positions on the quinoline ring
Electrophilic AttackHOMONitrogen atom, specific positions on the quinoline ring

Note: The predicted reactive sites are based on general principles of FMO theory applied to the structure of this compound.

Regioselectivity and Stereoselectivity Modeling

Advanced Quantum Chemical Calculations

To gain a more profound understanding of the properties of this compound, advanced quantum chemical calculations can be performed. These calculations can provide insights into its excited-state properties, vibrational spectra, and nonlinear optical (NLO) properties. researchgate.netbohrium.com

Time-dependent density functional theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. researchgate.net These calculations can predict the molecule's UV-Vis absorption spectrum and provide information about the nature of its electronic transitions. Such studies are crucial for understanding the photophysical properties of this compound and its potential use in applications like organic light-emitting diodes (OLEDs). researchgate.net

Furthermore, calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra, confirming the molecule's structure. NLO properties can also be computed to assess the material's potential for use in photonic and optoelectronic devices. smolecule.com

Ab Initio and Semi-Empirical Methods (e.g., AM1, PM3)

Ab initio and semi-empirical methods are foundational computational techniques used to approximate solutions to the Schrödinger equation, providing insights into molecular properties. nih.gov Ab initio methods are derived from first principles without the use of experimental data, while semi-empirical methods incorporate experimental parameters to simplify calculations, making them computationally less expensive. nih.govrsc.org

Semi-empirical methods like Austin Model 1 (AM1) and Parameterized Model number 3 (PM3) have been employed to study various quinoline derivatives. researchgate.net These methods are particularly useful for calculating properties such as molecular geometries, electronic transition energies, and bond orders. researchgate.netscispace.com For instance, in studies of related heterocyclic systems like pyrazolo[3,4-b]pyridines, AM1 calculations have been used to determine the relative stability of different tautomeric forms. mdpi.com For l-aryl-3,3-diethyltriazenes, both AM1 and PM3 methods have been used to calculate molecular geometries, electronic transitions, and dipole moments, with AM1 showing better correlation with experimental geometric parameters. scispace.com While specific AM1 and PM3 studies on this compound are not extensively documented in the provided results, the application of these methods to analogous structures highlights their utility in providing initial geometric and electronic insights. researchgate.netscispace.comresearchgate.net

Table 1: Comparison of Semi-Empirical Methods

MethodKey FeaturesCommon Applications
AM1 (Austin Model 1) A semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wustl.eduCalculation of molecular geometries, heats of formation, and dipole moments. scispace.com
PM3 (Parameterized Model 3) Also based on the NDDO approximation, but with a different parameterization approach compared to AM1. wustl.eduSimilar to AM1, used for predicting molecular structures and electronic properties. scispace.com

Density Functional Theory (DFT) Applications to Structural Properties

Density Functional Theory (DFT) has become a important method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. rjptonline.org

For quinoline derivatives, DFT studies, often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p)), have been conducted to analyze structural parameters like bond lengths and bond angles. rjptonline.orgijcce.ac.ir These computational results are often compared with experimental data, such as those from X-ray crystallography, to validate the theoretical models. uctm.edu For example, a study on a novel quinoxaline-2,3-dione derivative used DFT at the B3LYP/6–311++G(2d, 2p) level to confirm a trigonal planar geometry. uctm.edu

ParameterCalculated Value
C=O Bond Length 0.983 - 1.148 Å uctm.edu
Bond Angles (quinoxaline ring) 117.40 - 122.61° uctm.edu
C-N-C Bond Angle 120.84 - 121.21° uctm.edu

Analysis of Intramolecular Interactions and Stability

The stability of this compound is governed by a network of intramolecular interactions. These can be analyzed using computational tools such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). NBO analysis helps to understand charge transfer and delocalization of electron density within the molecule. ijcce.ac.ir

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and stability of the molecule. uctm.edu A large HOMO-LUMO energy gap generally indicates high stability. uctm.edu Computational studies on similar heterocyclic compounds have utilized FMO analysis to understand their stability and potential reactivity. rjptonline.orguctm.edu The unique electronic properties arising from the fusion of the furan (B31954) and quinoline rings are a key area of investigation for understanding the stability of this compound. smolecule.com

Synthetic Transformations and Advanced Applications of Furo 3,4 B Quinoline 1,3 Dione Scaffolds

Derivatization and Functionalization Strategies

The Furo[3,4-b]quinoline-1,3-dione structure possesses multiple reactive sites, allowing for a range of functionalization strategies. These can be broadly categorized by modifications targeting the quinoline (B57606) ring system, the furan-dione moiety, or transformations that alter the core ring structure itself.

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring

The quinoline ring is a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex reactivity pattern towards substitution reactions.

Electrophilic Substitution: Generally, the benzene part of the quinoline ring is more susceptible to electrophilic attack than the pyridine part, which is deactivated by the electronegative nitrogen atom. However, the reactivity is less than that of benzene itself. In related furopyridine systems, such as furo[2,3-c]pyridine, electrophilic nitration has been shown to produce a mixture of products, indicating that such reactions can be complex on these fused scaffolds. semanticscholar.org While specific studies on the electrophilic substitution of this compound are not extensively detailed in the surveyed literature, the general principles of quinoline chemistry suggest that reactions like nitration or halogenation would likely occur on the benzo-fused portion of the quinoline ring.

Nucleophilic Substitution: The this compound framework contains electrophilic centers that are susceptible to nucleophilic attack. smolecule.com The pyridine portion of the quinoline ring is generally more reactive towards nucleophiles than the benzene portion. In related heterocyclic systems, such as pyridazino[3,4-c]quinolines, nucleophilic substitution of chloro derivatives with various nucleophiles has been successfully demonstrated. mdpi.com This suggests that appropriately activated this compound derivatives could undergo similar transformations, allowing for the introduction of diverse functional groups onto the quinoline ring.

Modifications of the Furan-Dione Moiety

The furan-1,3-dione portion of the scaffold, being a cyclic anhydride (B1165640), is a highly reactive electrophilic center, making it a prime target for modification by nucleophiles. This reactivity allows for the direct conversion of the furan-dione into other heterocyclic systems.

A notable example is the reaction of 9-phenylthis compound with various benzohydrazides. tandfonline.comtandfonline.com In this transformation, the hydrazine (B178648) derivative attacks the anhydride, leading to a ring-opening and subsequent ring-closing cascade that displaces the oxygen atom, thereby forming a new N-substituted pyrrolo[3,4-b]quinoline-1,3-dione ring system. tandfonline.comtandfonline.com This reaction proceeds in good to excellent yields and provides a direct route to novel fused heterocyclic structures. tandfonline.com This transformation is analogous to the reaction of furo[3,4-b]pyridine-5,7-dione with urea (B33335) to form 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. grafiati.com

Table 1: Synthesis of N-(1,3-dioxo-9-phenyl-1H-pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamide Derivatives tandfonline.com
Reactant (Benzohydrazide)SolventConditionsYield (%)
4-MethylbenzohydrazideTolueneReflux95
4-MethoxybenzohydrazideTolueneReflux92
4-ChlorobenzohydrazideTolueneReflux94
4-BromobenzohydrazideTolueneReflux90
4-NitrobenzohydrazideTolueneReflux89

Ring Expansions and Contractions from this compound

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing novel ring systems that may be difficult to construct directly. grafiati.com These reactions typically involve the migration of a bond to an adjacent reactive center, resulting in a larger or smaller ring.

While these strategies are well-established in heterocyclic chemistry, for example in the Favorskii rearrangement for ring contraction or in p-toluenesulfonic acid-catalyzed ring expansions, specific examples starting from the this compound scaffold are not prominently featured in the available scientific literature. mdpi.combeilstein-journals.org Research on related heterocycles, such as the ring contraction of an azepine derivative to form a quinoline, demonstrates the feasibility of such transformations within quinoline chemistry. mdpi.com However, direct application of these methods to expand or contract the this compound ring system remains an area for future exploration.

This compound as a Versatile Synthetic Building Block

Beyond derivatization, the this compound scaffold serves as a versatile building block for the synthesis of larger, more complex molecules. Its inherent reactivity can be harnessed in multicomponent reactions and cycloadditions to rapidly assemble polycyclic and fused heterocyclic systems.

Precursors to Polycyclic Aromatic Compounds and Fused Heterocyclic Systems

The this compound scaffold is an excellent precursor for constructing a variety of fused heterocyclic systems. As discussed previously, its reaction with hydrazines provides direct access to the pyrrolo[3,4-b]quinoline core. tandfonline.com

Furthermore, the fundamental structure is integral to the synthesis of larger polycyclic architectures. For instance, multicomponent reactions involving tetronic acid (a precursor to the furan-dione ring), aromatic aldehydes, and various amino compounds can generate complex fused quinolines in a single step. tandfonline.com Examples of such systems constructed from precursors that assemble the furo-quinoline core in situ include:

Furo[3,4-b]indeno[2,1-f]quinolin-1-ones tandfonline.com

Furo[3,4-b]indeno[2,1-e]pyridines tandfonline.com

Tetrahydrofuro[3,4-b]quinoline-1,8(3H,4H)-diones researchgate.net

These examples underscore the utility of the core furo-quinoline structure as a template for generating molecular diversity and building elaborate fused ring systems.

Table 2: Examples of Fused Heterocyclic Systems Derived from or Related to the Furo[3,4-b]quinoline Scaffold
Fused SystemSynthetic ApproachReference
Pyrrolo[3,4-b]quinoline-1,3-dionesReaction of this compound with hydrazides tandfonline.comtandfonline.com
Furo[3,4-b]indeno[2,1-f]quinolin-1-onesMicrowave-assisted multicomponent reaction tandfonline.com
Tetrahydrofuro[3,4-b]quinoline-1,8(3H,4H)-dionesNanocatalyst-mediated multicomponent reaction researchgate.net
Pyrrolo[3,2-c]quinolines(3+2) Cycloaddition to quinolone derivatives mdpi.com

Applications in Complex Molecular Architecture Construction

The utility of this compound and its precursors extends to the construction of highly complex molecular architectures, including natural product analogues and spirocyclic compounds.

A significant application is in the synthesis of azapodophyllotoxin analogues. researchgate.net These compounds are complex molecules with potential biological activity, and their synthesis can be achieved through multicomponent reactions where the furo-quinoline scaffold is assembled. This approach allows for the rapid construction of a complex core structure from simple starting materials. researchgate.net

The related furo[3,4-b]indole scaffold has been employed in intramolecular cycloaddition reactions to synthesize alkaloid frameworks, demonstrating the potential of such fused furan (B31954) systems to participate in sophisticated tandem reactions for building intricate polycyclic structures. nih.govresearchgate.net This strategy involves the in-situ generation of the reactive furo-heterocycle, which is then trapped intramolecularly to form bridged ring systems characteristic of complex natural products. researchgate.net

Furthermore, the quinoline core is a component in the synthesis of complex spiro-heterocycles. For example, spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones have been synthesized via three-component reactions, showcasing the ability to generate three-dimensional complexity from planar aromatic precursors. tandfonline.com These examples highlight the role of the this compound scaffold not just as a platform for simple functionalization, but as a key component in the strategic assembly of advanced and structurally diverse molecules.

Future Perspectives and Research Directions in Furo 3,4 B Quinoline 1,3 Dione Chemistry

Innovation in Sustainable Synthesis and Scalability

The development of environmentally benign and scalable synthetic methods for Furo[3,4-b]quinoline-1,3-dione and its derivatives is a key area of future research. Current efforts are centered on green chemistry principles to minimize waste, reduce energy consumption, and utilize safer reagents and solvents.

A promising approach involves the use of reusable nanocatalysts. For instance, magnetically separable copper ferrite (B1171679) (CuFe2O4) nanocatalysts have been effectively used for the synthesis of tetrahydrofuro[3,4-b]quinoline-1,8(3H,4H)-dione derivatives in water, offering high yields, short reaction times, and simple workup procedures. smolecule.comresearchgate.net Similarly, zirconium dioxide supported on magnetic biochar has been employed as an efficient and recyclable catalyst for the one-pot synthesis of spiro[furo[3,4-b]quinolones]. rsc.orgresearchgate.net The magnetic nature of these catalysts allows for easy separation and reuse, contributing to the economic and environmental viability of the process. nih.gov

Microwave-assisted organic synthesis (MAOS) is another avenue being explored to enhance reaction rates and yields. The synthesis of furo[3,4-b]indeno[2,1-f]quinolin-1-one derivatives has been achieved with high yields in short reaction times using microwave irradiation. tandfonline.comresearchgate.net This method often allows for solvent-free reactions or the use of green solvents like water or ethanol (B145695), further bolstering its sustainability credentials. tandfonline.commdpi.com

The use of alternative and green solvents is also a significant trend. Water, ionic liquids, and polyethylene (B3416737) glycol (PEG) have been successfully used as reaction media for the synthesis of various furo[3,4-b]quinoline derivatives, often eliminating the need for hazardous organic solvents. tandfonline.commdpi.comnih.govresearchgate.net For large-scale industrial production, the adoption of continuous flow reactors is being investigated to precisely control reaction parameters and improve scalability and reproducibility.

Synthesis MethodCatalyst/MediumKey AdvantagesRelevant Derivatives
NanocatalysisMagnetically separable CuFe2O4, ZrO2 on biocharReusability, high efficiency, simple workupTetrahydrofuro[3,4-b]quinoline-1,8(3H,4H)-diones, Spiro[furo[3,4-b]quinolones]
Microwave-Assisted SynthesisGlacial acetic acid, solvent-freeRapid reactions, high yields, energy efficiencyFuro[3,4-b]indeno[2,1-f]quinolin-1-one derivatives
Green SolventsWater, ionic liquids, PEGEnvironmentally benign, reduced hazardous wasteFuro[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives
Continuous Flow-Scalability, precise control, reproducibilityIndustrial scale production

Discovery of Novel Reactivity and Transformation Pathways

The this compound scaffold serves as a versatile building block in organic synthesis, and future research will continue to uncover its novel reactivity and transformation pathways. smolecule.com This exploration is crucial for accessing a wider range of complex heterocyclic compounds with potentially new properties and applications.

Multicomponent reactions (MCRs) are a powerful tool for rapidly constructing molecular complexity from simple starting materials in a single step. researchgate.net The this compound core and its precursors, like tetronic acid, are frequently employed in MCRs to generate diverse libraries of fused heterocyclic systems. researchgate.netresearchgate.netresearchgate.netbeilstein-journals.org For example, three-component reactions involving an aldehyde, 5-aminopyrazole, and tetronic acid can yield furo[3,4-e]pyrazolo[3,4-b]pyridine-5-one derivatives. acs.org

The exploration of cycloaddition reactions also presents a promising avenue for novel transformations. Copper-catalyzed (3+2) cycloaddition reactions involving quinoline-based enols have been shown to produce complex pyrrolo[3,2-c]quinolone scaffolds, and similar strategies could be adapted for this compound to create new polycyclic systems. mdpi.com

Furthermore, this compound can act as a precursor for other heterocyclic systems through various chemical transformations. For instance, it can be converted into pyrrolo[3,4-b]quinoline derivatives by reaction with hydrazides. tandfonline.comtandfonline.com A convenient two-step process has been developed to synthesize furo[3,4-b]quinolinones from quinolines and cyanopropargylic alcohols, showcasing a novel functionalization and cyclization strategy. acs.org

Reaction TypeDescriptionResulting Scaffolds
Multicomponent ReactionsOne-pot reactions combining three or more reactants.Diverse fused heterocyclic systems, Furo[3,4-e]pyrazolo[3,4-b]pyridine-5-ones
Cycloaddition ReactionsFormation of cyclic compounds through the joining of unsaturated molecules.Polycyclic systems, Pyrrolo[3,2-c]quinolones
Chemical TransformationsConversion of the furo[3,4-b]quinoline core into other heterocycles.Pyrrolo[3,4-b]quinoline derivatives
Functionalization/CyclizationOn-the-spot functionalization followed by intramolecular cyclization.Furo[3,4-b]quinolinones

Development of Predictive Computational Models for Reaction Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis, and its application to this compound chemistry is a growing area of research. The development of predictive computational models can significantly accelerate the discovery of new reactions and optimize existing synthetic routes.

Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure and reactivity of molecules. rjptonline.org In the context of this compound and related systems, DFT calculations can provide valuable insights into reaction mechanisms, transition state energies, and the influence of substituents on reactivity. researchgate.net For example, computational studies can help rationalize the observed regioselectivity in cyclization reactions and predict the most favorable reaction pathways.

These computational models can also be used to predict the properties of yet-to-be-synthesized this compound derivatives. By calculating properties such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and spectroscopic data, researchers can screen virtual libraries of compounds for desired electronic or photophysical properties before committing to their synthesis in the lab. rjptonline.org This in-silico design approach can save significant time and resources.

The integration of machine learning algorithms with quantum chemical data is a future direction that holds immense promise. By training models on existing experimental and computational data, it may become possible to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic targets with a high degree of accuracy.

Computational MethodApplication in Furo[3,4-b]quinoline ChemistryPredicted Properties
Density Functional Theory (DFT)Elucidation of reaction mechanisms, analysis of transition states, understanding substituent effects.Reaction energies, activation barriers, regioselectivity.
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption and emission spectra.UV-Vis spectra, photophysical properties.
Molecular Electrostatic Potential (MEP)Identification of electrophilic and nucleophilic sites.Reactivity prediction.
Machine LearningPrediction of reaction outcomes, optimization of reaction conditions.Yields, optimal catalysts, novel synthetic targets.

Expansion of Non-Biological Applications in Materials Science and Catalysis

While much of the research on this compound has focused on its biological activities, there is a growing interest in exploring its non-biological applications, particularly in materials science and catalysis. The unique electronic and photophysical properties of the Furo[3,4-b]quinoline scaffold make it an attractive candidate for the development of advanced functional materials.

The extended π-conjugated system of this compound and its derivatives suggests potential applications in organic electronics. smolecule.comtandfonline.com These compounds could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future research will likely focus on tuning the electronic properties of the scaffold through synthetic modification to optimize performance in these devices.

In the realm of catalysis, Furo[3,4-b]quinoline derivatives can be designed to act as ligands for transition metal catalysts. The nitrogen and oxygen atoms within the heterocyclic core can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes. Furthermore, the Furo[3,4-b]quinoline scaffold itself can be incorporated into the structure of heterogeneous catalysts. For instance, zirconium-based catalysts supported on materials derived from furo[3,4-b]quinolone precursors have shown promise in organic synthesis. rsc.orgresearchgate.net The development of chiral Furo[3,4-b]quinoline-based ligands and catalysts for asymmetric synthesis is another exciting future direction.

Application AreaPotential Role of this compound DerivativesResearch Focus
Organic ElectronicsComponents in OLEDs, OPVs, and OFETs.Tuning of electronic and photophysical properties.
CatalysisLigands for transition metal catalysts, components of heterogeneous catalysts.Development of novel catalysts for organic synthesis, asymmetric catalysis.
Materials ScienceBuilding blocks for functional polymers and covalent organic frameworks (COFs).Synthesis of materials with tailored porosity, conductivity, and optical properties.

Q & A

Q. What are the key synthetic methodologies for preparing Furo[3,4-b]quinoline-1,3-dione derivatives?

this compound derivatives are synthesized via multicomponent reactions (MCRs) and microwave-assisted strategies. A representative approach involves:

  • Microwave-assisted MCRs : Using tetronic acid, aldehydes, and amines under microwave irradiation to achieve high yields (70–90%) and reduced reaction times (15–30 min). This method optimizes regioselectivity and minimizes side products .
  • Four-component reactions : Combining isatin, diketene, amines, and pyrazole in water under reflux (70°C) to form pyrrolo[3,4-c]quinoline-1,3-diones. Solvent choice (water) and temperature control are critical for yield optimization .
  • Petasis-Ferrier rearrangement : For complex fused-ring systems, as seen in natural product syntheses like Okilactomycin, involving enol carbonate intermediates and Dieckmann cyclization .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on:

  • X-ray crystallography : To resolve crystal packing and stereochemistry, as demonstrated for bisfuro[3,4-b]quinoline-1,8-dione derivatives .
  • Spectroscopic techniques :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent environments and ring fusion patterns.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can solvent and temperature be optimized in multicomponent reactions to improve yields of Furo[3,4-b]quinoline-1,3-diones?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in halogenation steps, while water minimizes byproducts in MCRs due to its green chemistry profile .
  • Temperature control : Reactions typically proceed at 70–100°C. Exceeding 70°C in aqueous systems does not significantly improve yields but may degrade thermally sensitive intermediates .

Q. What structure-activity relationships (SARs) govern the antimicrobial activity of this compound derivatives?

  • Electron-withdrawing groups : Substituents like trifluoromethyl (-CF3_3) enhance microbial membrane penetration and target binding .
  • Diamine functionality : Derivatives with diamine side chains (e.g., pyrrolo[3,4-b]quinoline-1,3-diones) show potent inhibition against Staphylococcus aureus (MIC = 0.5–25 μg/mL) by disrupting bacterial enzyme activity .

Q. How does this compound interact with thymidine phosphorylase (TP) as an inhibitor?

  • Binding mechanism : The fused quinoline core intercalates into TP’s active site, while substituents like benzoyl groups form hydrogen bonds with catalytic residues (e.g., His116). Fluorine atoms enhance binding via hydrophobic interactions .
  • Kinetic studies : Competitive inhibition is observed with KiK_i values in the nanomolar range, validated by enzymatic assays and molecular docking simulations .

Q. What strategies address regioselectivity challenges in synthesizing this compound analogs?

  • Microwave irradiation : Enhances regioselectivity in MCRs by accelerating kinetically favored pathways .
  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) to direct cyclization to desired positions .

Methodological Considerations

Q. How are conflicting data on reaction yields resolved in this compound synthesis?

Discrepancies often arise from:

  • Impurity profiles : Use HPLC or GC-MS to quantify side products and adjust stoichiometry .
  • Catalyst variability : Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)2_2) for reproducibility in hydrogenation steps .

Q. What computational tools aid in predicting the bioactivity of this compound derivatives?

  • Molecular docking (AutoDock, Schrödinger) : Models ligand-TP interactions to prioritize synthetic targets .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with antibacterial IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.